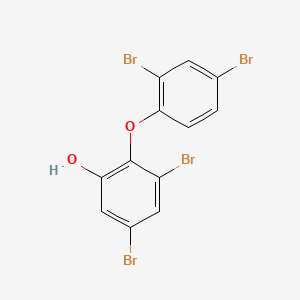

3,5-Dibromo-2-(2,4-dibromophenoxy)phenol

Description

Contextualization within Marine Natural Products Chemistry

3,5-Dibromo-2-(2,4-dibromophenoxy)phenol is a halogenated organic compound that has been identified as a significant marine natural product. It is primarily isolated from marine sponges, particularly from species of the genus Dysidea and Lamellodysidea herbacea. mdpi.com Marine sponges are known for their ability to produce a diverse array of secondary metabolites, many of which exhibit potent biological activities. The production of such compounds is often attributed to the sponges themselves or to their symbiotic microorganisms. In the case of polybrominated diphenyl ethers (PBDEs) in sponges like Lamellodysidea herbacea, evidence suggests that they are produced by symbiotic cyanobacteria, such as Oscillatoria spongeliae. mdpi.com These compounds can accumulate in the sponge tissues in significant amounts, sometimes exceeding 10% of the tissue's dry weight. The presence of bromine, a halogen, is a characteristic feature of many marine-derived natural products and is thought to contribute to their biological potency.

Classification as a Polybrominated Diphenyl Ether (PBDE)

Structurally, this compound belongs to the class of compounds known as polybrominated diphenyl ethers (PBDEs). nih.gov This classification is based on its core chemical structure, which consists of two phenyl rings linked by an ether oxygen atom, with multiple bromine atoms attached to the rings. Specifically, this compound has four bromine atoms distributed across the two phenyl rings and a hydroxyl group on one of the rings, making it a hydroxylated PBDE (OH-PBDE). PBDEs are a broad class of chemicals, with many synthetic congeners having been used extensively as flame retardants in a variety of consumer and industrial products. The study of naturally occurring PBDEs like this compound is of particular interest as it provides insight into the biosynthesis of these compounds and their ecological roles, contrasting with the environmental and toxicological concerns associated with their synthetic counterparts.

Significance in Contemporary Chemical and Biological Research

This compound has garnered significant attention in contemporary research due to its pronounced biological activities, most notably its potent antifouling and antimicrobial properties.

Antifouling Activity: Research has demonstrated that this compound exhibits strong antifouling activity against a range of marine organisms. dokumen.pubacs.org It has been shown to be effective in inhibiting the settlement of barnacle larvae and the growth of marine bacteria and diatoms. dokumen.pubacs.org One study highlighted that it displayed the strongest antifouling activity among several tested compounds, and importantly, this activity was not associated with toxicity. dokumen.pubacs.org The 50% effective concentrations (EC₅₀) were determined to be 0.24 µM in a diatom test, 0.66 µM in a mussel test, and 1.26 µM in a barnacle test. researchgate.net

Antimicrobial Activity: This compound has also been identified as a potent and broad-spectrum antimicrobial agent. nih.gov It has shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Of particular note is its activity against clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus aureus (MSSA), Escherichia coli O157:H7, and Salmonella. nih.gov The minimal inhibitory concentration (MIC) has been reported to be in the range of 0.1-4.0 mg/L against Gram-positive bacteria and 0.1-16.0 mg/L against Gram-negative bacteria. nih.gov Its strong and broad-spectrum antibacterial activity suggests its potential as a lead molecule for the development of new anti-infective agents. nih.gov

Other Potential Bioactivities: Beyond its well-documented antifouling and antimicrobial effects, preliminary research on crude extracts and related compounds from Dysidea sponges suggests other potential bioactivities. These include enzyme inhibition and antiproliferative activities against cancer cell lines. acs.org While specific studies on the enzyme inhibitory or anticancer properties of this compound are not as detailed, the bioactivity of other PBDEs from the same sources points to a promising area for future investigation.

Table 1: Bioactivity Data for this compound

| Bioactivity | Target Organism/Assay | Measurement | Value |

|---|---|---|---|

| Antifouling | Diatom | EC₅₀ | 0.24 µM |

| Antifouling | Mussel | EC₅₀ | 0.66 µM |

| Antifouling | Barnacle | EC₅₀ | 1.26 µM |

| Antimicrobial | Gram-positive bacteria | MIC | 0.1-4.0 mg/L |

| Antimicrobial | Gram-negative bacteria | MIC | 0.1-16.0 mg/L |

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromo-2-(2,4-dibromophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCQITRZEBFIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229856 | |

| Record name | 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79755-43-4 | |

| Record name | 6-Hydroxy-2,2′,4,4′-tetrabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79755-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079755434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeographical Distribution

Isolation from Marine Organisms

The primary sources of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol are marine invertebrates, particularly sponges. These organisms have been the focus of numerous studies to isolate and identify novel bioactive compounds.

Sponge Genera as Primary Sources

Research has confirmed the isolation of this compound from several species of marine sponges. Notably, sponges belonging to the genera Dysidea and Lamellodysidea are well-documented producers of this compound. nih.govnaturalis.nl For instance, the compound has been successfully isolated from an unspecified species of Dysidea and from Lamellodysidea herbacea. nih.govnaturalis.nl It has also been identified in the sponge Dysidea granulosa. mdpi.com While the compound is prevalent in these genera, literature from the conducted research does not specify its isolation from the Tedania genus.

Below is a table summarizing the sponge genera and species from which this compound has been isolated:

| Genus | Species | Common Name |

| Dysidea | sp. | - |

| Dysidea | granulosa | - |

| Lamellodysidea | herbacea | - |

Role of Symbiotic Microorganisms

It is now widely accepted that the biosynthesis of many polybrominated diphenyl ethers in sponges is carried out by symbiotic microorganisms residing within the sponge tissue. mdpi.com Specifically, the filamentous cyanobacterium Oscillatoria spongeliae has been identified as a key producer of this compound. mdpi.com This symbiotic relationship is crucial for the production of the compound, which is believed to play a role in the chemical defense of the host sponge. mdpi.com

Geographical Variations in Detection

The detection of this compound has been reported in sponges from various geographical locations, indicating a widespread but potentially localized distribution. One notable example is the detection of this compound in the sponge Dysidea granulosa collected from Guam. mdpi.com The presence of the compound in different regions is intrinsically linked to the distribution of its host sponges and their symbiotic cyanobacteria.

Presence in Biological Matrices of Non-Human Organisms

While the primary source of this compound is marine sponges, its presence has also been investigated in other marine organisms. Research has shown its detection in the sea slug Sagaminopteron nigropunctatum, which feeds on the sponge Dysidea granulosa. mdpi.com This suggests a transfer of the compound through the marine food web. However, based on the available research, there is no specific data confirming the presence of this compound in the biological matrices of Baltic salmon.

Chemical Synthesis and Derivatization Strategies

Pathways for De Novo Synthesis

The de novo synthesis of polybrominated diphenyl ethers (PBDEs) and their hydroxylated analogues can be approached through several strategic pathways, often mimicking biosynthetic routes. A common strategy involves the Ullmann condensation or related copper-catalyzed coupling reactions between a brominated phenol (B47542) and a brominated arylboronic acid. nio.res.in

For 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol specifically, a plausible synthetic route would involve:

Preparation of Precursors : This requires the synthesis of two key fragments: 2,4-dibromophenol (B41371) and a suitably protected 3,5-dibromocatechol derivative. The synthesis of 2,4-dibromophenol can be achieved through the selective bromination of phenol using elemental bromine in a non-ionic solvent like carbon tetrachloride. google.comevitachem.com

Coupling Reaction : The 2,4-dibromophenol precursor would then be coupled with the protected 3,5-dibromocatechol derivative. The reaction of arylboronic acids with phenols in the presence of copper(II) acetate (B1210297) is a widely used method for forming the diaryl ether bond. nio.res.in

Deprotection : The final step would involve the removal of the protecting group from the catechol moiety to yield the target phenol.

Another established protocol for PBDE synthesis that could be adapted is the perbromination of aminodiphenyl ethers. nio.res.in This involves synthesizing the core diphenyl ether structure with an amino group, which is then replaced to achieve the desired bromination pattern.

Targeted Chemical Modifications and Analog Preparation

The phenolic hydroxyl group of this compound is a prime target for chemical modification, allowing for the generation of diverse libraries of analogues through esterification, alkylation, and acylation. nih.gov

The phenol group can undergo esterification to form various esters, including sulfate (B86663) esters. While specific studies on the sulfation of this compound are not detailed in the reviewed literature, general methods for the synthesis of sulfate esters are well-established and applicable.

One common method involves the reaction of an alcohol or phenol with sulfuric acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a polar solvent. nih.gov Another versatile approach is the acidolysis of boron esters. In this method, a borate (B1201080) ester is first formed from the phenol and boric acid, which is then reacted with sulfuric acid to yield the sulfate ester. googleapis.comgoogle.com More advanced strategies utilize protecting groups, such as the neopentyl (nP) or isobutyl (iBu) groups, to synthesize protected sulfate monoesters in high yields, which can then be deprotected under specific conditions. researchgate.net

Alkylation of the phenolic hydroxyl group is a straightforward method to produce ether analogues. A study on the semisynthesis of an ether analogue library from this compound (referred to as scaffold 1 ) demonstrated this effectively. nih.gov The general procedure involves dissolving the parent compound and anhydrous potassium carbonate in a dry solvent like acetone, followed by the addition of an excess of an alkyl halide. The reaction is typically stirred at a moderate temperature (e.g., 50 °C) to afford the desired ether analogues in yields ranging from low to excellent. nih.gov

Table 1: Semisynthesis of Ether Analogues from this compound This table summarizes the synthesis of various ether derivatives from the parent compound, detailing the reagents used and the resulting yields as reported in the literature.

| Product Compound | Reagent (Alkyl Halide) | Yield (%) | Reference |

|---|---|---|---|

| Methyl ether | Methyl iodide | 96 | nih.gov |

| Ethyl ether | Ethyl iodide | 99 | nih.gov |

| Propyl ether | Propyl iodide | 95 | nih.gov |

| Benzyl (B1604629) ether | Benzyl bromide | 97 | nih.gov |

| 4-Fluorobenzyl ether | 4-Fluorobenzyl bromide | 99 | nih.gov |

| 4-Chlorobenzyl ether | 4-Chlorobenzyl chloride | 98 | nih.gov |

| 4-Bromobenzyl ether | 4-Bromobenzyl bromide | 99 | nih.gov |

| 4-(Trifluoromethyl)benzyl ether | 4-(Trifluoromethyl)benzyl bromide | 99 | nih.gov |

| 2-Chlorobenzyl ether | 2-Chlorobenzyl chloride | 85 | nih.gov |

| 2-Bromobenzyl ether | 2-Bromobenzyl bromide | 78 | nih.gov |

| 2,4-Dichlorobenzyl ether | 2,4-Dichlorobenzyl chloride | 11 | nih.gov |

| Allyl ether | Allyl bromide | 99 | nih.gov |

Data sourced from Davis et al., 2024. nih.gov

Acylation introduces an acyl group to the phenolic oxygen. The acetylation of polybrominated diphenyl ethers has been reported as a method for derivatization. nih.govresearchgate.net Similar to alkylation, this can be achieved by reacting the parent phenol with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base to neutralize the acidic byproduct. This modification can alter the compound's polarity and biological activity.

Reductive debromination is a significant transformation for PBDEs, occurring both abiotically and through microbial action. nih.gov Studies on the debromination of PBDEs using nanoscale zerovalent iron (nZVI) show that the reaction proceeds in a stepwise manner, with the rate of debromination decreasing as the number of bromine atoms decreases. nih.gov This process effectively reduces higher brominated congeners to lower brominated ones and ultimately to the diphenyl ether core. nih.gov

Furthermore, research on the debromination of a related compound, 2,3,4,5-tetrabromo-6-(3′,5′-dibromo-2′-hydroxyphenoxy)phenol, yielded a variety of less-brominated products, demonstrating the feasibility of selectively removing bromine atoms to generate structural diversity. researchgate.net Such studies are crucial for understanding the environmental fate of these compounds and for synthesizing specific congeners that may be difficult to obtain through direct synthesis. nih.govcapes.gov.br

Methodological Advancements in Synthetic Accessibility

Recent advancements have improved the ability to synthesize, derivatize, and analyze complex molecules like this compound. The development of more efficient coupling reactions, such as those utilizing arylboronic acids, has made the de novo synthesis of the diphenyl ether core more accessible. nio.res.in

The adoption of semisynthesis, starting from readily available natural products, represents a significant methodological leap. This approach circumvents the often lengthy and low-yielding steps of a total synthesis, providing a direct route to a library of analogues. nih.gov

In parallel, advancements in analytical and purification techniques are indispensable. The development of specialized gas chromatography (GC) columns and methods allows for the reliable separation of complex PBDE mixtures. restek.comcdc.gov Furthermore, improved extraction and pre-concentration methods, such as stir bar sorptive extraction (SBSE), enhance the ability to isolate and analyze these compounds from various matrices at very low concentrations. nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

While 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol, also known as 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol, has been successfully isolated from marine sponges of the Lamellodysidea genus and its structure confirmed through NMR and mass spectrometry, a definitive single-crystal X-ray diffraction analysis for this specific parent compound has not been extensively reported in publicly available literature. nih.gov However, the power of X-ray crystallography has been demonstrated in the structural elucidation of closely related derivatives. For instance, a 2024 study detailed the semisynthesis of twelve ether analogues of this compound and successfully determined the chemical structures of three of these derivatives using single-crystal X-ray diffraction analysis. nih.gov This underscores the utility of the technique for providing unambiguous structural proof for this class of polyhalogenated compounds.

The Cambridge Crystallographic Data Centre (CCDC), a central repository for small-molecule crystal structures, contains data for numerous related polybrominated phenols, such as 3,5-Dibromophenol. nih.gov The availability of crystallographic data for these analogues is invaluable for comparative structural analysis and for understanding the conformational effects of bromine substitution patterns on the diphenyl ether scaffold.

Biological Activities and Mechanistic Investigations at the Molecular and Cellular Levels

Anticancer and Antiproliferative Mechanisms:

Interaction with Nuclear Pore Complex Components (e.g., Nucleoporins)

While the compound, also known as 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol or 6-HO-BDE-47, has been isolated from marine sponges like Lamellodysidea sp. and is noted for its general cytotoxic activity, the specific mechanistic details required for the article are not present in the search results. nih.govnih.gov Research has confirmed its broad cytotoxicity against various cancer cell lines, including PANC-1 (epithelioid carcinoma) and MCF-7 (triple-positive breast cancer), but not the specific cell lines or mechanisms mentioned in the outline. nih.gov

Therefore, an article that is both scientifically accurate and strictly compliant with the provided structure cannot be generated at this time. Further primary research would be required to investigate the specific biological activities outlined for this compound.

Activity against Specific Human Cell Lines (e.g., HEK293T cells)

The cytotoxic activity of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol and its analogues has been evaluated against various human cancer cell lines. While specific data on its activity against Human Embryonic Kidney 293T (HEK293T) cells is not extensively detailed in the reviewed literature, studies on other cell lines provide insights into its potential cytotoxic profile. For instance, a library of ether analogues derived from the 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol scaffold was assessed for its ability to inhibit the growth of DU145 (prostate cancer), LNCaP (prostate cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cell lines. nih.gov The parent compound itself has been noted for its activity in multiple cytotoxicity assays. nih.gov However, the synthesized ether analogues did not show significant toxicity against these four cancer cell lines. nih.gov

It is important to note that the closely related compound, 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol, has demonstrated cytotoxic potential in leukemia and lymphoma cells. nih.gov This suggests that the bromination pattern on the diphenyl ether scaffold plays a crucial role in determining the cytotoxic effects against different human cell lines. Further research is required to specifically determine the activity of this compound against HEK293T cells and to understand the structure-activity relationships that govern its cytotoxicity.

Antimicrobial Efficacy

Polybrominated diphenyl ethers isolated from marine sponges are well-recognized for their antimicrobial properties, which are believed to be a key aspect of the host's chemical defense system. nih.gov

Furthermore, a structurally similar compound, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, has exhibited potent and broad-spectrum in-vitro antibacterial activity. nih.gov It was particularly effective against MRSA and methicillin-sensitive Staphylococcus aureus (MSSA), with a minimal inhibitory concentration (MIC) range of 0.117–2.5 μg/mL against all tested Gram-positive bacteria. nih.govnih.gov This activity was reported to be superior to the standard antibiotic linezolid. nih.govnih.gov Another related compound, 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, also showed high activity against Bacillus subtilis and Staphylococcus aureus with a MIC of 1 μg/mL. nih.govmdpi.com

Table 1: Antimicrobial Activity of a Related Compound, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, against Gram-Positive Bacteria

| Bacterium | Strain Type | MIC (μg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.117–2.5 | nih.gov |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.117–2.5 | nih.gov |

| Bacillus spp. | - | 0.117–2.5 | nih.gov |

| Vancomycin-Resistant Enterococci | VRE | 0.117–2.5 | nih.gov |

| Vancomycin-Sensitive Enterococci | VSE | 0.117–2.5 | nih.gov |

The efficacy of this compound against Gram-negative bacteria appears to be more limited compared to its activity against Gram-positive strains. The crude extract from Lamellodysidea herbacea showed weak activity against Escherichia coli. nih.gov

Consistent with this, the related compound 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol demonstrated a MIC range of 0.5–2 μg/mL against some Gram-negative bacteria, although Escherichia coli and Pseudomonas sp. were found to be the least susceptible, with MIC values exceeding 15 μg/mL. nih.gov There is currently no specific information available regarding the activity of this compound against Klebsiella pneumoniae or Salmonella. The differential activity between Gram-positive and Gram-negative bacteria is a common feature of many natural products and is often attributed to the structural differences in their cell walls.

The antifungal potential of this compound is not well-documented in the available literature. However, studies on the crude extract of Lamellodysidea herbacea have shown strong inhibition against the fungal strains Mucor hiemalis and Rhodotorula glutinis, while no activity was detected against Candida albicans. nih.gov

In contrast, the purified related compound, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, was found to be inactive against several fungal strains, including C. albicans, A. fumigatus, C. tropicalis, and C. glabrata, even at concentrations up to 100 μg/mL, suggesting that this particular bromoether possesses specific antibacterial rather than broad-spectrum antifungal activity. nih.gov Another related compound, 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, was reported to inhibit Trichophyton mentagrophytes with a MIC of 1.56 μg/mL. nih.gov

The precise molecular mechanisms underlying the antimicrobial action of this compound have not been extensively investigated. There is no specific information available regarding its interaction with bacterial cell membranes or the phosphotransferase system. However, for phenolic compounds in general, it is proposed that their antimicrobial effects can involve the disruption of microbial cell membranes or interference with microbial enzyme activity. nih.gov The lipophilic nature of polybrominated diphenyl ethers suggests that they may be able to intercalate into the bacterial cell membrane, leading to a loss of integrity and function. Further research is necessary to elucidate the specific molecular targets and mechanisms of action for this compound.

Ecological and Antifeedant Roles

In their natural environment, marine organisms produce secondary metabolites like this compound as a form of chemical defense. It has been demonstrated that this compound exhibits antifeedant activity against fish. nih.gov This suggests a significant ecological role in deterring predators and preventing predation of the sponge that produces it. The production of such compounds is now understood to be carried out by symbiotic cyanobacteria residing within the marine sponges. nih.gov The presence of these bioactive compounds is a key factor in the survival and widespread occurrence of sponges like Lamellodysidea herbacea in their habitats. nih.gov

Chemical Defense Mechanisms against Predators (e.g., Fish)

Natural products from marine organisms often serve as a defense against predation. Research has identified this compound as possessing antifeedant properties, which is a key chemical defense strategy. Specifically, this tetrabrominated diphenyl ether has been demonstrated to exhibit antifeedant activity against fish. nih.gov This suggests that the compound plays an ecological role in protecting the sponge that produces it from being consumed by potential predators in its marine environment. The production of such defensive metabolites may contribute to the ecological success and prevalence of sponges like Lamellodysidea herbacea in their habitats. elsevierpure.com

Anti-biofouling Properties against Marine Organisms (e.g., Bacteria, Mussels)

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wet surfaces, is a significant issue for marine and industrial environments. Natural compounds that can inhibit this process are of great scientific interest. This compound has demonstrated potent and broad-spectrum anti-biofouling (AF) activity. rsc.org

In a comprehensive study, the compound was tested against a variety of marine organisms. It effectively inhibited the growth of all tested marine bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 0.02 to 1.52 µM. rsc.org Furthermore, it showed significant activity in preventing the settlement and growth of larger fouling organisms. The 50% effective concentrations (EC₅₀) were determined to be 0.24 µM against the diatom Phaeodactylum tricornutum, 1.26 µM against the larvae of the barnacle Balanus improvisus, and 0.66 µM against the juvenile mussels of Mytilus edulis. rsc.org An important finding from this research was that the compound exhibited this strong antifouling activity without showing toxicity, highlighting its potential as a non-toxic AF agent. rsc.org

Interactive Data Table: Anti-biofouling Activity of this compound

| Target Organism | Assay Type | Measurement | Result | Citation |

|---|---|---|---|---|

| Marine Bacteria | Growth Inhibition | MIC | 0.02 - 1.52 µM | rsc.org |

| Diatom (P. tricornutum) | Growth Inhibition | EC₅₀ | 0.24 µM | rsc.org |

| Barnacle (B. improvisus) | Larval Settlement | EC₅₀ | 1.26 µM | rsc.org |

| Mussel (M. edulis) | Juvenile Settlement | EC₅₀ | 0.66 µM | rsc.org |

Pharmacological Interactions Beyond Anti-Infective/Antiproliferative

Beyond its ecological roles, this compound has been investigated for its pharmacological effects on mammalian tissues and cellular signaling pathways.

Pharmacological testing on isolated guinea-pig ileum revealed that this compound has significant inhibitory effects on muscle contractility. nih.gov At a concentration of 2 µmol/L, the compound was found to decrease both the basal force and the frequency of spontaneous contractions of the ileum tissue. nih.gov It also markedly reduced contractions that were induced by electrical stimulation of intrinsic nerves and by the application of 5 mmol/L barium. nih.gov

Furthermore, the compound non-specifically inhibited contractions induced by various agonists. The concentration-response curves for acetylcholine, histamine, and 5-hydroxytryptamine (5-HT) were significantly attenuated in the presence of the compound at concentrations of 2 µmol/L or higher. nih.gov This suggests a broad inhibitory action on the smooth muscle contraction mechanisms rather than a specific receptor antagonism. nih.gov

The inhibition of muscle contraction by this compound appears to be linked to its modulation of intracellular calcium (Ca²⁺) signaling. nih.gov The compound (2 µmol/L) reduced both the initial phasic and the sustained tonic components of contractions induced by high extracellular potassium (K⁺) concentrations, which are known to depolarize the cell membrane and open voltage-operated calcium channels (VOCCs). nih.gov

The study also provided evidence that the compound affects calcium entry through other pathways. It reduced contractions induced by the agonist carbachol (B1668302) even in the presence of felodipine, a blocker of L-type VOCCs, suggesting an effect on receptor-operated channels (ROCs). nih.gov Moreover, this compound dose-dependently reduced contractions induced by the addition of Ca²⁺ to either K⁺-depolarized tissue or to tissue exposed to carbachol. nih.gov However, the compound did not affect calcium-induced contractions in muscle fibers that had their cell membranes chemically removed, nor did it alter cellular ATP levels. nih.gov These findings collectively suggest that this compound's mechanism of action involves either the blockade of calcium entry into the cell through both VOCCs and ROCs or an interference with intracellular messenger systems that control the levels of cytosolic calcium. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in the growth and survival of tumors. The Tie2 kinase is a receptor tyrosine kinase that plays a crucial role in supporting angiogenesis. nih.govelsevierpure.com In a search for naturally occurring inhibitors of this enzyme for potential therapeutic use, this compound was isolated from a sponge of the Dysidea genus. nih.govelsevierpure.com Bioassay-guided fractionation identified this compound as an inhibitor of Tie2 kinase. nih.govelsevierpure.com This inhibitory activity indicates that the compound has the potential to modulate angiogenesis, a finding that points toward a distinct area of pharmacological relevance beyond its other known biological effects. nih.govelsevierpure.com

Structure Activity Relationship Sar and Computational Chemistry

Correlating Bromine Substitution Patterns with Biological Efficacy

The number and position of bromine atoms on the diphenyl ether scaffold are primary determinants of the biological efficacy of these compounds. Research on various PBDEs has revealed distinct patterns that influence their toxicological properties.

The substitution pattern of bromine atoms significantly impacts the rates of metabolic transformation, such as sulfonation, which is a key detoxification pathway. nih.gov For instance, studies on the debromination of PBDEs have shown a preferential order of bromine removal, typically following the sequence of para > meta > ortho positions. This selective debromination can lead to the formation of lower brominated congeners with altered toxicity.

Furthermore, the presence of bromine atoms at specific positions is crucial for certain biological activities. For example, for a PBDE to exhibit estrogenic effects, it has been suggested that at least one para-bromine atom is necessary, in addition to two ortho-bromine atoms on one of the phenyl rings. google.com In a study of ether analogues of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol, it was found that substitutions at the ortho-position of an additional benzyl (B1604629) ring were detrimental to the compound's toxicity. nih.gov This highlights the steric hindrance that can arise from bulky substituents near the ether linkage, which can affect the molecule's ability to interact with biological targets.

A study on the antineoplastic activity of polybrominated diphenyl ethers found that 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol induced apoptosis in leukemia and lymphoma cell lines. dntb.gov.ua This suggests that the specific arrangement and number of bromine atoms are critical for this particular biological endpoint.

| Compound | Key Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| This compound | Tetrabrominated, hydroxylated | Exhibits antifeedant activity against fishes. nih.gov | nih.gov |

| 4,5,6-Tribromo-2-(2′,4′-dibromophenoxy)phenol | Pentabrominated, hydroxylated | Induces apoptosis in leukemia and lymphoma cells. dntb.gov.ua | dntb.gov.ua |

| Ether analogues with ortho-substituted benzyl ring | Additional steric bulk near ether linkage | Detrimental to cytotoxic activity. nih.gov | nih.gov |

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Activity

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the PBDE structure further modulate their biological activity. Hydroxylated PBDEs (OH-PBDEs) are of particular concern as they can be metabolites of parent PBDEs and often exhibit greater biological potency. mdpi.com

In vitro experiments have demonstrated that OH-PBDEs can have higher neurotoxicity and endocrine-disrupting potential compared to their non-hydroxylated precursors. mdpi.com The structural similarity of OH-PBDEs to thyroid hormones allows them to interact with thyroid hormone transport proteins, potentially disrupting the endocrine system. nih.gov

The position of the hydroxyl group is a critical factor. Studies on the metabolism of BDE-47 (2,2′,4,4′-tetrabromodiphenyl ether) have indicated that hydroxylation preferentially occurs at the para-position. nih.gov In Baltic Sea salmon, a majority of the identified OH- and MeO-PBDEs had the functional group substituted at the ortho-position relative to the diphenyl ether bond, suggesting that this is a common structural feature in naturally occurring analogues. researchgate.net However, a significant decrease in ionization has been observed in 6-hydroxyl-substituted PBDE metabolites that also have an ortho-bromine, which may be due to the formation of dioxins under certain analytical conditions. nih.gov

Methoxy-PBDEs (MeO-PBDEs) have also been shown to exert biological effects, such as stronger effects on the mRNA abundance of steroidogenic enzymes compared to OH-PBDEs in certain cell lines. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties. For PBDEs, QSAR studies have been instrumental in understanding the structural features that govern their toxicity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to PBDEs. nih.gov These studies have revealed that the steric effects from ortho- and meta-substitutions, along with hydrophobicity, have the most significant impact on the binding affinities of PBDEs to the aryl hydrocarbon receptor (AhR), a key protein involved in mediating the toxicity of many environmental contaminants. nih.gov

Improved QSAR models for PBDEs have been developed using optimized geometries from density functional theory (DFT) and have shown high predictive capabilities, with squared cross-validation coefficients (q²) of 0.870 for CoMFA and 0.887 for CoMSIA. nih.gov While electrostatic effects were found to be comparatively less dominant in AhR binding, they were still deemed essential for mediating toxicity, likely through aromatic interactions and potential charge transfer. nih.gov

Other QSAR studies have established linear relationships between various structural descriptors and the physicochemical properties and biological activities of PBDEs. nih.gov These models have been used to predict properties such as gas-chromatographic relative retention times, n-octanol/air partition coefficients, and vapor pressures for congeners where experimental data is lacking. nih.gov

| QSAR Method | Squared Cross-Validation Coefficient (q²) | Key Contributing Factors | Reference |

|---|---|---|---|

| CoMFA | 0.870 | Steric effects (ortho- and meta-substitution), Hydrophobicity | nih.gov |

| CoMSIA | 0.887 | Steric effects, Hydrophobicity, Electrostatic effects | nih.gov |

In Silico Modeling Approaches

In silico modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These approaches provide detailed insights into the interactions of this compound and its analogues at the molecular level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For PBDEs, docking simulations are used to understand their interactions with biological targets, such as receptors and enzymes.

While specific docking studies for this compound are not widely reported, research on related compounds has demonstrated the utility of this approach. For example, docking studies have been used to investigate the binding of PBDEs to the aryl hydrocarbon receptor (AhR). nih.gov These simulations can help to explain the structure-activity relationships observed in QSAR studies by visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals provide information about a molecule's susceptibility to electrophilic and nucleophilic attack.

Semi-empirical and DFT methods have been employed to calculate the electronic structures and frontier orbital energies of PBDEs. nih.gov These calculations have been used to elucidate the reactivity of BDEs in various reactions, including electrophilic, nucleophilic, and photolytic processes. nih.gov By examining the frontier electron densities, it is possible to predict the regioselectivity of metabolic reactions, providing insights into the formation of different metabolites. nih.gov

Electrostatic charge analysis involves mapping the electrostatic potential (ESP) onto the electron density surface of a molecule. This creates a visual representation of the charge distribution, which is crucial for understanding and predicting non-covalent interactions and chemical reactivity.

For PBDEs, electrostatic potential calculations have been performed for all 209 congeners. nih.gov These studies have shown that quantities derived from the electrostatic potential can be effectively used to develop QSAR models for various physicochemical and biological properties. nih.gov Although steric effects and hydrophobicity are often the primary drivers of toxicity for PBDEs binding to the AhR, electrostatic interactions, including aromatic interactions and charge transfer, are also considered indispensable for mediating their biological effects. nih.gov ESP maps can help to visualize the regions of a molecule that are more likely to engage in electrostatic interactions with a biological target. researchgate.netwalisongo.ac.id

Environmental Dynamics and Biotransformation Pathways

Environmental Occurrence and Distribution as Natural Metabolites

3,5-Dibromo-2-(2,4-dibromophenoxy)phenol is recognized as a naturally occurring compound, primarily in marine environments. nih.gov It has been identified in various marine organisms, including sponges of the genera Lamellodysidea and Dysidea. nih.govnih.gov Research suggests that this compound is not synthesized by the sponges themselves but by symbiotic cyanobacteria, particularly those resembling Oscillatoria spongeliae.

In addition to its natural origins, this compound is also a significant metabolite of the synthetic polybrominated diphenyl ether (PBDE) flame retardant, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). nih.govnih.gov As a result, its distribution is widespread, and it has been detected in various environmental compartments and biota, including the blood plasma of Baltic salmon and the sponge Tedania ignis. researchgate.net The presence of this compound in wildlife can therefore stem from both natural production and the biotransformation of anthropogenic pollutants. acs.org

Table 1: Documented Natural Occurrence of this compound

| Organism Group | Specific Species/Genus | Environment |

| Sponges | Lamellodysidea herbacea | Marine |

| Sponges | Dysidea sp. | Marine |

| Sponges | Tedania ignis | Marine |

| Cyanobacteria | Oscillatoria spongeliae (symbiont) | Marine |

| Fish | Salmo salar (Baltic salmon) | Marine |

Degradation Pathways in Environmental Systems

The environmental fate of this compound is influenced by several degradation processes, including photolysis and microbial activity.

Photolytic Degradation Processes

The photolytic degradation of polybrominated diphenyl ethers (PBDEs) is a recognized transformation pathway in the environment. nih.govduke.edumdpi.com Direct photolysis of PBDEs generally proceeds via debromination, leading to the formation of lower-brominated congeners. nih.govduke.edu The efficiency of this process is dependent on factors such as the solvent matrix and the wavelength of ultraviolet radiation. nih.gov While specific studies on the photodegradation of this compound are limited, the general principles of PBDE photolysis suggest that it would undergo similar debromination reactions. Furthermore, the reaction of PBDEs with hydroxyl radicals in aqueous environments can lead to the formation of hydroxylated derivatives. researchgate.net

Microbial Degradation Mechanisms

Microbial action, particularly under anaerobic conditions, plays a crucial role in the degradation of PBDEs. frontiersin.orgfrontiersin.org Various anaerobic bacteria, including species from the genera Dehalococcoides, Desulfitobacterium, and Dehalobacter, have been shown to reductively debrominate PBDEs. berkeley.edunih.gov This process involves the removal of bromine atoms, leading to the formation of less brominated and potentially less toxic compounds. nih.gov Studies on the anaerobic degradation of the parent compound, BDE-47, have demonstrated its transformation into lower brominated congeners like BDE-17 and BDE-4 by enriched microbial cultures. High concentrations of the parent compound, however, may inhibit the activity of the degrading bacteria.

Given that this compound is a hydroxylated PBDE, its microbial degradation is also anticipated. Research on hydroxylated polychlorinated biphenyls (PCBs), which are structurally similar, has shown that anaerobic bacteria like Desulfitobacterium dehalogenans can effectively dehalogenate these compounds. nih.gov This suggests a similar potential for the microbial degradation of hydroxylated PBDEs in anaerobic environments such as sediments. frontiersin.orgfrontiersin.org The process is often a co-metabolic one, where the bacteria utilize other compounds as their primary energy source. frontiersin.org

Debromination Processes in Biological Systems

Debromination is a key biotransformation process for PBDEs within living organisms. researchgate.net The carbon-bromine bond is weaker than the carbon-chlorine bond, making PBDEs more susceptible to debromination than their chlorinated counterparts. researchgate.net This metabolic process can occur through reductive debromination, where a bromine atom is replaced by hydrogen, or through oxidative debromination, often mediated by cytochrome P450 enzymes. In fish, for example, the transformation of higher brominated PBDEs to lower brominated congeners has been observed, indicating active debromination pathways. researchgate.net

Metabolite Identification and Characterization in Environmental and Biological Samples

This compound is itself a prominent metabolite of the widely used flame retardant BDE-47. nih.govnih.gov Its identification in various biological samples is a key indicator of BDE-47 exposure and metabolism. For instance, studies on rats exposed to a mixture of environmentally relevant PBDE congeners led to the detection of sixteen different hydroxylated PBDEs, including this compound, in their blood plasma. acs.org This highlights the capacity of mammalian systems to metabolize PBDEs into hydroxylated forms.

Further metabolism of this compound can also occur. Research has identified the formation of dihydroxylated PBDEs as metabolites in rats, indicating subsequent hydroxylation steps. acs.org In fish, this compound has been identified in blood plasma, and its presence is attributed to both natural sources and the metabolic conversion of BDE-47. acs.orgnih.gov The study of these metabolites is crucial for understanding the complete biotransformation pathway of PBDEs and for assessing the exposure of wildlife and humans to these compounds. acs.org

Table 2: Identified Metabolites and Precursors of this compound

| Compound Role | Chemical Name | Found In |

| Precursor | 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) | Environmental samples, Biota |

| Target Compound | This compound | Rats, Fish, Marine invertebrates |

| Metabolite | Dihydroxylated PBDEs | Rats |

Table of Mentioned Compounds

| Chemical Name | Abbreviation/Synonym |

| This compound | 6-OH-BDE-47 |

| 2,2',4,4'-tetrabromodiphenyl ether | BDE-47 |

| 3,5-diiodothyronine | T2 |

| 3,3',5-triiodothyronine | T3 |

| 3,3',5,5'-tetraiodothyronine | Thyroxine, T4 |

| 2,4-dichloro-4-nitro-diphenyl ether | Nitrofen |

| 3-bromo-2-(4-bromophenoxy)phenol | |

| 3,5-dibromo-2-(4-bromophenoxy)phenol | |

| bis(3-bromo-4,5-dihydroxybenzyl) ether | |

| 3,5-dibromo-4-chloro-2-(2,4-dibromophenoxy)phenol | |

| 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol | |

| 2-bromo-4-(2'4'-dibromophenoxy)phenol | Corallinaether |

| 2,3-dibromodiphenyl ether | BDE-5 |

| 3,4-dibromodiphenyl ether | BDE-12 |

| 2,3,4-tribromodiphenyl ether | BDE-21 |

| 4,4'-isopropylidenebis(2,6-dibromophenol) | Tetrabromobisphenol A, TBBPA |

| 2,6-di-tert-butyl-4-cresol | |

| 2,4-dibromophenol (B41371) | |

| 2'-MeO-BDE-68 | |

| 6-MeO-BDE-47 | |

| 4'-OH-BDE-49 | |

| 4-OH-BDE-42 | |

| 2'-OH-BDE-68 | |

| 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl | |

| 2,2',4,4',5-pentabromodiphenyl ether | BDE-99 |

| 2,2',4,5,5'-pentabromodiphenyl ether | BDE-101 |

| 2,3',4,4'-tetrabromodiphenyl ether | BDE-66 |

| 2,2',3,4'-tetrabromodiphenyl ether | BDE-42 |

| 2,4,4'-tribromodiphenyl ether | BDE-28 |

| 2,4'-dibromodiphenyl ether | BDE-17 |

| 4-bromodiphenyl ether | BDE-3 |

| 2-bromodiphenyl ether | BDE-1 |

| 3-bromodiphenyl ether | BDE-2 |

| Diphenyl ether | DE |

| 2,2',4,4',5,5'-hexabromodiphenyl ether | BDE-153 |

| 2,2',4,4',5,6'-hexabromodiphenyl ether | BDE-154 |

| 2,2',3,4,4',5'-hexabromodiphenyl ether | BDE-138 |

| 2,2',4,4',6-pentabromodiphenyl ether | BDE-100 |

| 2,2',3,4,4'-pentabromodiphenyl ether | BDE-85 |

| 2,3',4,4',6-pentabromodiphenyl ether | BDE-119 |

| 3,3',4,4'-tetrabromodiphenyl ether | BDE-77 |

| 3,4,4'-tribromodiphenyl ether | BDE-37 |

| 4,4'-dibromodiphenyl ether | BDE-15 |

| 2,2',3,3',4,4',5,5',6,6'-decabromodiphenyl ether | BDE-209 |

| 2,2',3,3',4,4',5,6,6'-nonabromodiphenyl ether | BDE-208 |

| 2,2',3,3',4,4',5,5',6-nonabromodiphenyl ether | BDE-207 |

| 2,2',3,3',4,5,5',6,6'-nonabromodiphenyl ether | BDE-206 |

| 2,2',3,3',4,4',5,5'-octabromodiphenyl ether | BDE-196 |

| 2,2',3,3',4,4',5,6'-octabromodiphenyl ether | BDE-197 |

| 2,2',3,3',4,5,5',6'-octabromodiphenyl ether | BDE-201 |

| 2,2',3,4,4',5,5',6-octabromodiphenyl ether | BDE-202 |

| 2-ethylhexyltetrabromobenzoate | TBB |

| di(2-ethylhexyl)tetrabromophthalate | TBPH |

| Triclosan | |

| MeO-triclosan |

An in-depth analysis of advanced analytical methodologies for the detection, separation, and structural confirmation of the chemical compound this compound is presented in this article. The focus is on the development and validation of these methods for complex environmental and biological samples.

Future Research Directions and Emerging Areas

Exploration of Biosynthetic Pathways in Marine Organisms

The natural production of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol and related PBDEs is a complex process, primarily attributed to symbiotic microorganisms within marine invertebrates, particularly sponges of the family Dysideidae. osti.govmdpi.com It is now widely accepted that these compounds are not produced by the sponge itself, but by its cyanobacterial symbionts, such as those resembling Oscillatoria spongeliae. mdpi.comnih.gov

Future research is poised to delve deeper into the genetic and enzymatic machinery of these biosynthetic pathways. Initial studies have identified key gene clusters, often referred to as brominated marine pyrroles/phenols (bmp) loci, in bacteria associated with marine eukaryotes. nih.gov These clusters encode crucial enzymes like the flavin-dependent brominase Bmp5, which incorporates bromine into phenolic precursors, and the cytochrome P450 enzyme Bmp7, which catalyzes the oxidative coupling of bromophenol units to form the characteristic diphenyl ether bond. osti.govnih.gov

A primary direction for future investigation involves metagenomic approaches to screen the DNA of sponge holobionts (the sponge and its associated microbiome) to discover novel biosynthetic gene clusters and enzymatic variants. nih.gov This could reveal how the structural diversity of naturally occurring PBDEs is generated. Understanding these pathways could enable the heterologous expression of these genes in more easily culturable microbial hosts, paving the way for a sustainable production of these compounds for further study and potential biotechnological application. nih.gov

| Key Enzymes in PBDE Biosynthesis | Function | Precursor Molecule |

| Chorismate lyase (Bmp6) | Converts chorismic acid to p-hydroxybenzoic acid. osti.gov | Chorismic acid |

| Flavin-dependent brominase (Bmp5) | Mediates the decarboxylative bromination of phenolic precursors. osti.govnih.gov | p-hydroxybenzoic acid |

| Cytochrome P450 (Bmp7) | Catalyzes the oxidative coupling of bromophenol intermediates. osti.govnih.gov | Bromophenols |

Design and Synthesis of Novel Analogs with Enhanced Specificity or Potency

The potent biological activities of this compound make it an attractive scaffold for the development of new therapeutic agents. The compound itself has been isolated in significant quantities from sponges like Lamellodysidea sp. and used as a starting point for semi-synthesis. nih.govsciforce.org

A key area for future research is the targeted design and synthesis of novel analogs to improve biological activity and specificity. One recent study successfully used this compound as a scaffold to generate a library of twelve ether analogues by modifying its phenolic hydroxyl group. nih.gov These new derivatives were then tested for their cytotoxic effects against various cancer cell lines, demonstrating that chemical modification can modulate bioactivity. For example, one analog showed activity nearly equivalent to the parent compound in two in vitro assays. nih.gov

Future synthetic efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the bromine substitution pattern on both phenyl rings to understand how halogen placement affects potency and target selectivity.

Bioisosteric Replacement: Substituting bromine atoms with other halogens (like chlorine) or different functional groups to fine-tune electronic and steric properties.

Prodrug Strategies: Modifying the phenolic hydroxyl group to create prodrugs with improved pharmacokinetic properties.

These synthetic explorations are crucial for transforming a promising natural product into a viable drug lead with enhanced therapeutic potential and reduced off-target effects.

Mechanistic Studies on Undiscovered Biological Targets

While this compound and its congeners are known to exhibit a range of biological effects, including anticancer and antimicrobial activities, the precise molecular mechanisms and biological targets are often not fully understood. nih.govnih.gov For instance, under glucose-starved conditions, the compound showed anti-proliferative activity against PANC-1 cancer cells with an IC50 value of 3.8 μM. mdpi.com Such findings highlight its potential but also underscore the need for deeper mechanistic investigation.

Future research must prioritize the identification and validation of the specific cellular targets through which this compound exerts its effects. A related compound, 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)-phenol, is thought to inhibit complex II of the mitochondrial electron transport chain, suggesting that cellular energy metabolism could be a key target for this class of molecules. mdpi.com

Emerging research directions include:

Target Deconvolution: Using advanced proteomics and chemical biology techniques, such as activity-based protein profiling, to identify direct binding partners of the compound in cancer cells or pathogenic microbes.

Pathway Analysis: Employing transcriptomics and metabolomics to understand the downstream cellular pathways that are perturbed upon treatment with the compound.

Enzyme Inhibition Assays: Screening the compound against panels of kinases, proteases, and other enzymes known to be involved in disease pathology. acs.org

Elucidating these mechanisms is essential for understanding the compound's full therapeutic potential and for designing next-generation analogs with improved target specificity.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in natural product research. For this compound, these approaches offer a powerful means to accelerate discovery and rationalize experimental findings, although dedicated modeling studies on this specific molecule remain limited. nih.gov

Future research will likely see a surge in the application of advanced computational methods for:

Target Prediction: Using reverse-docking and pharmacophore modeling to screen the compound against databases of known protein structures to generate hypotheses about its biological targets.

Predictive SAR: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the bioactivity of novel, unsynthesized analogs. This can help prioritize synthetic efforts towards the most promising candidates.

Binding Mode Analysis: Performing molecular docking and molecular dynamics simulations to predict and analyze the binding interactions between the compound and its putative biological targets at an atomic level, helping to explain the basis of its activity.

Structure Elucidation Support: Using computational methods to predict spectroscopic data, such as 13C NMR chemical shifts, to aid in the structural confirmation of newly isolated or synthesized analogs. mdpi.com

Integrating these computational approaches with experimental work will create a synergistic workflow, enhancing the efficiency of drug discovery and development based on this marine natural product scaffold.

Role in Ecological Interactions and Chemical Ecology

The prevalence of this compound in marine sponges is not accidental; it plays a crucial role in the survival and ecological success of the host organism. mdpi.com These compounds are considered defensive metabolites, and their study falls within the domain of chemical ecology.

Evidence strongly suggests that this compound and related PBDEs function as a chemical defense mechanism. Specifically, this compound has been shown to possess antifeedant properties, deterring predation by fish. mdpi.comawi.de Furthermore, the broad-spectrum antimicrobial activities of these compounds likely protect the host sponge from colonization by pathogenic bacteria and fungi. mdpi.com The production of these defensive metabolites may be a key reason why sponges like Lamellodysidea herbacea are dominant benthic invertebrates in certain marine ecosystems. mdpi.com

Future research in this area should focus on:

In-situ Functional Studies: Conducting field-based experiments to quantify the deterrent effect of the pure compound on a wider range of marine predators.

Microbiome Interactions: Investigating how the production of this compound influences the broader microbial community associated with the sponge holobiont.

Environmental Signaling: Exploring whether the compound is released into the surrounding environment and acts as a signaling molecule (allelopathy) that influences the settlement or growth of competing organisms.

A deeper understanding of the ecological functions of this compound will not only provide insights into the intricate chemical warfare of coral reef ecosystems but also offer inspiration for developing novel and environmentally friendly antifouling or antimicrobial agents.

Q & A

Q. How is 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol isolated and structurally characterized from marine sources?

The compound is typically isolated from marine sponges (e.g., Lamellodysidea herbacea and Dysidea granulosa) using chromatographic techniques, including silica gel chromatography, Sephadex LH-20, and semi-preparative HPLC. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS). For example, ¹H NMR data for the compound reveal aromatic proton splitting patterns, while ¹³C NMR identifies brominated carbons (δ 110–130 ppm). Key NOESY correlations confirm substituent positions .

Q. What are the primary biological activities of this compound?

The compound exhibits:

- Antimicrobial activity : Bactericidal effects against Staphylococcus aureus (MIC: 0.1 μg/mL for Listeria monocytogenes), Pseudomonas aeruginosa, and Clostridioides difficile (MIC: 10 μg/mL). It also penetrates biofilms without disrupting structural integrity .

- Antiviral activity : Inhibition of hepatitis B virus (HBV) core promoter activity (IC₅₀: 2.3 μM), reducing viral replication in hepatoma cell lines .

Advanced Research Questions

Q. What methodological approaches are used to study its mechanism of action against bacterial persisters and biofilms?

Proteomic and genomic analyses reveal resistance mechanisms. For instance, spontaneous MRSA mutants show downregulation of phosphotransferase components (scrA, mtlA), reducing compound uptake. Biofilm efficacy is assessed via confocal microscopy and viability assays, where the compound kills 99% of biofilm-incorporated P. aeruginosa at 10× MIC without altering biofilm architecture .

Q. How do structural analogs of this compound compare in bioactivity?

Modifying bromination patterns significantly impacts activity:

| Compound | Activity (IC₅₀ or MIC) | Reference |

|---|---|---|

| 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol | HBV inhibition (IC₅₀: 4.9 μM) | |

| 6-OH-BDE-47 (structural analog) | Lower antimicrobial potency | |

| Increased bromination enhances antiviral potency but may reduce solubility, requiring formulation optimization . |

Q. What methodologies identify its ecological role in marine ecosystems?

Ecological studies use crude sponge extracts and purified compounds in anti-feedant assays against reef fish. For example, this compound deters fish predation at concentrations ≥0.1% (w/w), suggesting a defensive role for Lamellodysidea sponges. Field experiments correlate compound abundance with reduced grazing pressure .

Q. How is cytotoxicity evaluated to ensure selectivity for microbial targets?

Cytotoxicity is assessed via mammalian cell viability assays (e.g., MTT or resazurin assays). The compound shows moderate toxicity against human HepG2 cells (CC₅₀: 50 μM) but >20-fold selectivity for bacterial cells, attributed to preferential disruption of bacterial membrane transporters .

Data Contradictions and Resolution

Q. Why do MIC values vary across studies for gram-negative pathogens?

Discrepancies arise from strain-specific resistance mechanisms and experimental conditions (e.g., nutrient availability in biofilm vs. planktonic assays). Standardized CLSI protocols and inclusion of positive controls (e.g., ciprofloxacin) improve reproducibility .

Q. How do environmental factors influence its stability and bioactivity?

Degradation studies in seawater show a half-life of 14 days under UV exposure, with debromination products losing activity. Anaerobic conditions accelerate degradation, suggesting redox-sensitive stability. Persistence in marine sediments requires further study .

Methodological Recommendations

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

High-resolution LC-MS/MS with electrospray ionization (ESI⁻) achieves detection limits of 0.1 ng/mL in seawater. Deuterated internal standards (e.g., ⁶OH-BDE-47-d₅) correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.